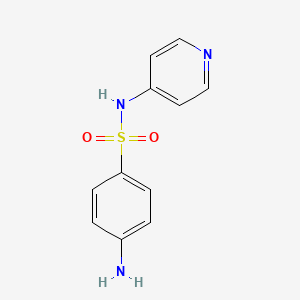
4-amino-N-pyridin-4-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-amino-N-pyridin-4-ylbenzenesulfonamide is a derivative of benzenesulfonamide with potential antimicrobial and anticancer properties. It is part of a broader class of compounds that have been synthesized and investigated for their biological activities, particularly as inhibitors of carbonic anhydrase isozymes, which are associated with tumor growth and progression .
Synthesis Analysis
The synthesis of related compounds involves the condensation of different aldehydes with sulfadiazine or other sulfonamide derivatives. For instance, the compound (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA) was synthesized using pyridine-4-carboxaldehyde and sulfadiazine . Similarly, a series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides were synthesized, demonstrating the versatility of the sulfonamide group in forming heterocyclic compounds with potential bioactivity .
Molecular Structure Analysis
The molecular structures of these compounds are typically elucidated using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectral analysis . The crystal structure of related compounds, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, reveals interactions like π-π stacking and hydrogen bonding, which contribute to the stability and three-dimensional network of the molecules .
Chemical Reactions Analysis
The benzenesulfonamide derivatives participate in various chemical reactions, including condensation and complexation. For example, Co(II) and Ni(II) complexes have been synthesized using 4-((3-ethoxy-2-hydroxy benzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide, indicating the ligand's ability to chelate metal ions . Additionally, abnormal condensation products have been observed in reactions involving 4-amino-6-chloro-2-methoxypyrimidine and p-nitrobenzenesulfonyl chloride, leading to the formation of pyridinium derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, are computationally predicted using tools like Swiss ADME. These predictions are crucial for understanding the pharmacokinetic behavior of the compounds . The antimicrobial activity of these compounds is typically assessed using methods like the disk diffusion method, and their cytotoxicity is evaluated against various cancer cell lines . The fluorescence quenching behavior of metal complexes containing sulfonamide ligands has also been studied, providing insights into their potential applications in sensing or imaging .
Scientific Research Applications
Synthesis and Characterization
4-amino-N-pyridin-4-ylbenzenesulfonamide and its derivatives have been widely explored in the synthesis and characterization of novel compounds. For example, Elangovan et al. (2021) synthesized a compound derived from pyridine-4-carboxaldehyde and sulfadiazine, characterizing it using various spectroscopic techniques and computational studies. This compound exhibited antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Elangovan, Sowrirajan, Manoj, & Kumar, 2021). Hasan et al. (2003) developed bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes, demonstrating their structural uniqueness through single-crystal X-ray crystallography (Hasan, Tan, Lin, Lee, Lee, Lin, & Peng, 2003).
Photophysicochemical Properties
Öncül, Öztürk, & Pişkin (2021) explored the photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. This study highlighted the potential of these compounds in photocatalytic applications due to their suitable photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).
Anticancer Activity
Novel indenopyridine derivatives containing the 4-amino-N-pyridin-4-ylbenzenesulfonamide motif were synthesized and evaluated for their anticancer activity. Ghorab & Al-Said (2012) reported that some of these compounds exhibited significant potency against the breast cancer cell line MCF7, suggesting their potential as anticancer agents (Ghorab & Al-Said, 2012).
Molecular Docking and Antitumor Activity
Kamel et al. (2010) synthesized sulfonamide-Schiff's bases, thiazolidinones, benzothiazinones, and their C-nucleoside derivatives from 4-amino-N-pyridin-2-ylbenzenesulfonamide. These compounds were not only characterized for their structure but also evaluated for antitumor activity, showing considerable cytotoxic effects against cancer cell lines. Molecular docking studies were conducted to optimize these compounds as potential protein tyrosine kinase (PTK) inhibitors (Kamel, Ali, Anwar, Mohamed, & Soliman, 2010).
Mechanism of Action
Target of Action
The primary target of 4-Amino-N-(pyridin-4-yl)benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .
Mode of Action
They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .
Biochemical Pathways
Sulfonamides generally interfere with the synthesis of folic acid in bacteria, inhibiting their growth .
Result of Action
By inhibiting cdk2, the compound could potentially induce cell cycle arrest, affecting cell proliferation .
properties
IUPAC Name |
4-amino-N-pyridin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-8H,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTKXNSEIZHSHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406491 |
Source


|
| Record name | SBB055350 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67638-39-5 |
Source


|
| Record name | SBB055350 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)
![Phenol, 4-[(4-aminophenyl)amino]-](/img/structure/B1309462.png)

![Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1309468.png)
